Zinc trichlorophenate

CAS No.: 30143-22-7

Cat. No.: VC3887039

Molecular Formula: C12H4Cl6O2Zn

Molecular Weight: 458.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30143-22-7 |

|---|---|

| Molecular Formula | C12H4Cl6O2Zn |

| Molecular Weight | 458.2 g/mol |

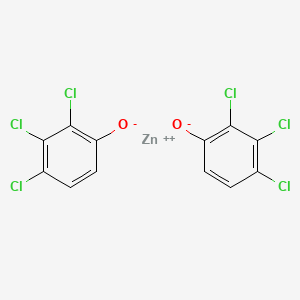

| IUPAC Name | zinc;2,3,4-trichlorophenolate |

| Standard InChI | InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-2-4(10)6(9)5(3)8;/h2*1-2,10H;/q;;+2/p-2 |

| Standard InChI Key | LQUPKVMEAATBSL-UHFFFAOYSA-L |

| SMILES | C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Zn+2] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Zn+2] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

Zinc trichlorophenates are zinc salts derived from trichlorophenol. Their general molecular formula is C₁₂H₄Cl₆O₂Zn, with a molecular weight of 458.2 g/mol . The isomers differ in the positions of chlorine atoms on the phenolic ring:

-

Zinc 2,4,5-trichlorophenate: Chlorine substituents at positions 2, 4, and 5.

-

Zinc 2,4,6-trichlorophenate: Chlorine substituents at positions 2, 4, and 6.

The IUPAC name for the 2,4,5-isomer is zinc;2,4,5-trichlorophenolate, while the 2,4,6-isomer is termed zinc;2,4,6-trichlorophenolate. Both compounds exhibit a tetrahedral geometry around the zinc center, coordinated by two trichlorophenolate ligands .

Table 1: Key Identifiers of Zinc Trichlorophenate Isomers

| Property | Zinc 2,4,5-Trichlorophenate | Zinc 2,4,6-Trichlorophenate |

|---|---|---|

| CAS Number | 136-24-3 | 76965900 |

| PubChem CID | 67290 | 76965900 |

| Molecular Formula | C₁₂H₄Cl₆O₂Zn | C₁₂H₄Cl₆O₂Zn |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] | C1=C(C(=C(C(=C1Cl)Cl)Cl)O)[O-].C1=C(C(=C(C(=C1Cl)Cl)Cl)O)[O-].[Zn+2] |

| Parent Compound | 2,4,5-Trichlorophenol (CID 7271) | 2,4,6-Trichlorophenol (CID 6914) |

Synthesis and Production

Synthesis of Trichlorophenol Precursors

The production of zinc trichlorophenate begins with the synthesis of trichlorophenol isomers. 2,4,6-Trichlorophenol is typically synthesized via the slow, controlled chlorination of phenol in the presence of catalysts like triphenylphosphine oxide. This method minimizes over-chlorination and yields high-purity product (≥95%) . Key parameters include:

For 2,4,5-trichlorophenol, alternative chlorination pathways or isomer separation techniques are employed, though detailed synthetic protocols are less documented in public literature .

Formation of Zinc Salts

Zinc trichlorophenates are synthesized by reacting trichlorophenol with zinc oxide or zinc chloride under basic conditions. For example:

The reaction proceeds in aqueous or alcoholic media, with pH adjustments to ensure complete deprotonation of the phenolic groups .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: The NIST WebBook reports an IR spectrum for zinc 2,4,5-trichlorophenate, though digitized data is unavailable . Characteristic peaks are expected for Zn–O bonds (400–500 cm⁻¹) and C–Cl stretches (600–800 cm⁻¹).

-

XRD Analysis: Zinc trichlorophenates exhibit crystalline structures with d-spacings correlating to their layered coordination geometries. For instance, Zn–Al layered double hydroxides intercalated with trichlorophenolate show basal spacings of ~0.76 nm .

Thermal and Solubility Properties

-

Thermal Stability: Decomposition occurs above 200°C, releasing HCl and forming zinc oxide residues.

-

Solubility: Insoluble in water but soluble in organic solvents like toluene and dichloromethane .

Applications and Functional Relevance

Antimicrobial and Preservative Uses

Chlorophenols are known biocides, and their zinc salts may enhance stability and reduce volatility. Though direct evidence is limited, analogous zinc phenates are used in wood preservatives and antifouling paints .

Analytical Chemistry

Chitosan–ZnO nanocomposites have been employed for solid-phase microextraction (SPME) of chlorophenols, achieving detection limits of 0.1–2 µg/L . Zinc trichlorophenate’s solubility profile could inspire similar extraction media for hydrophobic analytes.

Environmental Impact and Toxicity

Ecotoxicological Risks

Zinc and chlorophenols pose dual ecological threats:

-

Zinc: Chronic exposure >50 µg/L in aquatic systems risks impaired reproduction in fish .

-

Chlorophenols: 2,4,6-Trichlorophenol is classified as a Group 2B carcinogen (IARC).

Zinc trichlorophenate’s persistence in sediments and bioaccumulation potential necessitates stringent handling protocols.

Degradation Pathways

Advanced oxidation processes (AOPs) using Zn-based catalysts degrade chlorophenols via hydroxyl radical (·OH) generation . For example, Zn–Al layered double hydroxides achieved 89.94% removal of 2,4,6-trichlorophenol under optimal conditions (pH 3, 20°C) .

Future Research Directions

-

Catalytic Applications: Explore zinc trichlorophenate in PMS/PS activation for wastewater treatment.

-

Toxicokinetics: Investigate bioaccumulation factors in aquatic organisms.

-

Material Science: Develop hybrid composites for enhanced adsorption capacities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume